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Compound Name: Telatinib Mesylate

Cat. No.: B3051362 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Telatinib, also known as BAY 57-9352, is an orally active, small-molecule multi-kinase inhibitor.

[1] Developed by Bayer, it primarily targets receptor tyrosine kinases (RTKs) that play crucial

roles in angiogenesis and tumor cell proliferation.[2] Specifically, Telatinib is a potent inhibitor of

Vascular Endothelial Growth Factor Receptors 2 and 3 (VEGFR-2, VEGFR-3), Platelet-Derived

Growth Factor Receptor alpha (PDGFRα), and c-Kit.[3][4] Its mechanism of action centers on

the inhibition of tumor-related angiogenesis, a vital process for the growth and metastasis of

solid tumors.[5][6] This document provides a comprehensive technical overview of Telatinib's

chemical properties, mechanism of action, pharmacological data, and relevant experimental

methodologies.

Chemical Properties and Structure
Telatinib is classified as a furan, pyridazine, and pyridine derivative.[2] Its chemical and

physical properties are summarized below.
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Property Value

Chemical Name

4-(((4-((4-chlorophenyl)amino)furo[2,3-

d]pyridazin-7-yl)oxy)methyl)-N-

methylpicolinamide

Synonyms BAY 57-9352, EOC-315

Molecular Formula C20H16ClN5O3

Molecular Weight 409.83 g/mol

CAS Number 332012-40-5

SMILES
CNC(=O)C1=CC(COC2=NN=C(NC3C=CC(Cl)=

CC=3)C3C=COC2=3)=CC=N1

InChIKey QFCXANHHBCGMAS-UHFFFAOYSA-N

Mechanism of Action
Telatinib exerts its anti-tumor effects by inhibiting key receptor tyrosine kinases involved in

oncogenic signaling pathways. The primary targets are VEGFR-2, VEGFR-3, PDGFRα, and c-

Kit.[4] By blocking the ATP-binding site of these receptors, Telatinib prevents their

autophosphorylation and subsequent activation, thereby disrupting downstream signaling

cascades that promote endothelial cell proliferation, migration, and survival, which are essential

for angiogenesis.[4][6]

The inhibition of VEGFR-2 and VEGFR-3 is central to its anti-angiogenic activity.[7] VEGFR-2

is a primary mediator of VEGF-induced signaling in endothelial cells, while VEGFR-3 activation

is involved in lymphangiogenesis, which can facilitate the lymphatic spread of tumor cells.[5][6]

Telatinib shows low affinity for other kinase families, such as the Raf kinase pathway, the

epidermal growth factor receptor (EGFR) family, the fibroblast growth factor receptor (FGFR)

family, and the Tie-2 receptor, indicating a selective inhibitory profile.[1][4]
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Figure 1: Telatinib's inhibition of key receptor tyrosine kinases.

Preclinical and Clinical Pharmacology
In Vitro Activity
Telatinib has demonstrated potent inhibitory activity against its target kinases in both

biochemical and cell-based assays. The half-maximal inhibitory concentrations (IC50) highlight

its efficacy at nanomolar concentrations.

Table 1: In Vitro Inhibitory Activity of Telatinib
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Target / Assay IC50 (nM) Reference

Biochemical Assays

c-Kit 1 [3][4]

VEGFR-3 4 [3][4]

VEGFR-2 6 [3][4]

PDGFRα 15 [3][4]

Cell-Based Assays

VEGFR-2 Autophosphorylation 19 [4]

VEGF-dependent HUVEC

Proliferation
26 [4]

| PDGF-stimulated HASMC Proliferation | 249 |[4] |

In Vivo Activity
In preclinical xenograft models, Telatinib administered as a single agent has shown potent,

dose-dependent anti-tumor activity across a range of human tumor types, including breast,

colon, and non-small cell lung cancers.[4]

Clinical Pharmacokinetics and Safety
Phase I clinical trials have evaluated the safety and pharmacokinetics of Telatinib in patients

with advanced solid tumors.[5][8]

Table 2: Pharmacokinetic Parameters of Telatinib (900 mg BID, Day 14)

Parameter Value Reference

Cmax (Geometric Mean) 0.98 mg/L [9]

AUC(0-12) (Geometric Mean) 12.58 mg*h/L [9]

tmax (Median) ≤ 3 hours [6][8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.thermofisher.com/us/en/home/references/protocols/cell-and-tissue-analysis/protocols/vybrant-mtt-cell-proliferation-assay-protocol.html
https://www.selleckchem.com/products/Telatinib-BAY-57-9352.html
https://www.thermofisher.com/us/en/home/references/protocols/cell-and-tissue-analysis/protocols/vybrant-mtt-cell-proliferation-assay-protocol.html
https://www.selleckchem.com/products/Telatinib-BAY-57-9352.html
https://www.thermofisher.com/us/en/home/references/protocols/cell-and-tissue-analysis/protocols/vybrant-mtt-cell-proliferation-assay-protocol.html
https://www.selleckchem.com/products/Telatinib-BAY-57-9352.html
https://www.thermofisher.com/us/en/home/references/protocols/cell-and-tissue-analysis/protocols/vybrant-mtt-cell-proliferation-assay-protocol.html
https://www.selleckchem.com/products/Telatinib-BAY-57-9352.html
https://www.selleckchem.com/products/Telatinib-BAY-57-9352.html
https://www.selleckchem.com/products/Telatinib-BAY-57-9352.html
https://www.selleckchem.com/products/Telatinib-BAY-57-9352.html
https://www.selleckchem.com/products/Telatinib-BAY-57-9352.html
http://nlp.case.edu/public/data/TargetedToxicity_JCOFullText/SVM_text_classifier_training/testing/positive/1_355.html
https://pubmed.ncbi.nlm.nih.gov/19636022/
https://aacrjournals.org/mct/article/6/11_Supplement/B87/240741/Clinical-and-biomarker-responses-in-a-Phase-I
https://aacrjournals.org/mct/article/6/11_Supplement/B87/240741/Clinical-and-biomarker-responses-in-a-Phase-I
https://pmc.ncbi.nlm.nih.gov/articles/PMC2584942/
https://pubmed.ncbi.nlm.nih.gov/19636022/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3051362?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


| Half-life (t1/2) | ~5.5 hours |[8] |

Note: Pharmacokinetics of Telatinib have shown substantial interpatient variability.[7][8]

The most frequently reported treatment-related adverse events include hypertension, nausea,

and diarrhea.[5][10] A maximum-tolerated dose was not formally reached in dose-escalation

studies up to 1,500 mg twice daily.[8] Based on pharmacokinetic and pharmacodynamic data,

900 mg twice daily was selected as the recommended dose for Phase II studies.[5][6]

Key Experimental Methodologies
The following sections describe generalized protocols for assays commonly used to

characterize kinase inhibitors like Telatinib.

In Vitro Kinase Inhibition Assay
This type of assay measures the ability of a compound to inhibit the phosphorylation of a

substrate by a specific kinase.

Protocol Outline:

Preparation: Recombinant human kinase (e.g., VEGFR-2) is prepared in a kinase assay

buffer.[11] A specific peptide substrate and ATP are also prepared.[12]

Reaction: The kinase, substrate, and varying concentrations of the inhibitor (Telatinib) are

combined in the wells of a microtiter plate.

Initiation: The reaction is initiated by adding a defined concentration of ATP. The plate is

incubated at room temperature to allow for phosphorylation.[12]

Detection: The amount of phosphorylated substrate is quantified. This is often done using a

phospho-specific antibody that binds only to the phosphorylated form of the substrate.

Detection can be achieved through various methods, such as luminescence (e.g., Kinase-

Glo™), fluorescence, or colorimetric readouts.[11][13]

Analysis: The signal is measured using a plate reader. The IC50 value is calculated by

plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
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Figure 2: Generalized workflow for an in vitro kinase inhibition assay.

Cell Proliferation Assay (MTT-based)
Cell proliferation assays are used to determine the effect of a compound on the growth of cell

lines. The MTT assay is a common colorimetric method.

Protocol Outline:

Cell Plating: Cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) are seeded into

a 96-well plate at a predetermined density and incubated to allow for adherence.
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Compound Treatment: The cell culture medium is replaced with fresh medium containing

various concentrations of Telatinib. Control wells receive medium with vehicle (e.g., DMSO)

only. The plates are then incubated for a period (e.g., 48-72 hours) under standard cell

culture conditions.

MTT Addition: A sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution is added to each well.[3] The plate is incubated for an additional 2-4 hours. During

this time, metabolically active cells reduce the yellow MTT to a purple formazan precipitate.

Solubilization: A detergent or solvent (e.g., SDS-HCl or DMSO) is added to each well to

dissolve the formazan crystals.[3]

Analysis: The absorbance of the solubilized formazan is measured using a

spectrophotometer, typically at a wavelength of 570 nm.[3] The absorbance is directly

proportional to the number of viable, metabolically active cells. The IC50 value is determined

by plotting cell viability against the logarithm of Telatinib concentration.

Conclusion
Telatinib (BAY 57-9352) is a selective and potent oral inhibitor of VEGFR-2, VEGFR-3,

PDGFRα, and c-Kit. Its targeted mechanism against key drivers of angiogenesis has been

demonstrated through extensive preclinical in vitro and in vivo studies. Clinical trials have

established a manageable safety profile and provided the pharmacokinetic data necessary for

further investigation. The technical data summarized herein underscores its significance as a

tool for cancer research and a potential component of anti-angiogenic therapeutic strategies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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